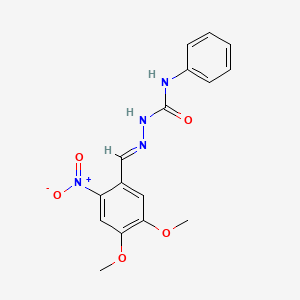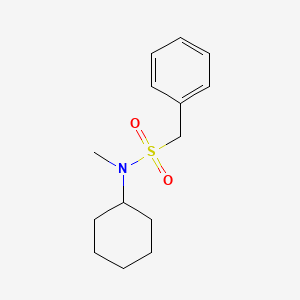
4,5-dimethoxy-2-nitrobenzaldehyde N-phenylsemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4,5-dimethoxy-2-nitrobenzaldehyde N-phenylsemicarbazone derivatives has been explored through various methods. A notable synthesis approach involves a multi-component reaction using 4,5-dimethoxy-2-nitrobenzaldehyde, ethyl 3-oxobutanoate, and ammonium carbonate under microwave irradiation, showcasing the efficiency of Hantzsch synthesis in generating such compounds (Maru & Shah, 2015). This method emphasizes the practicality of microwave-assisted synthesis for complex organic molecules.
Molecular Structure Analysis
The molecular structure of 4,5-dimethoxy-2-nitrobenzaldehyde derivatives has been characterized by X-ray crystallography, revealing intricate details about their geometry and bonding. For instance, studies on related compounds have demonstrated the influence of substituent groups on the molecular geometry, highlighting the role of dimethoxy groups in altering ring geometry and bond alternation (Krygowski et al., 1998). These findings provide insight into the structural dynamics of similar compounds.
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives can lead to the formation of complex structures with significant biological activities. For example, the reaction of similar thiosemicarbazone derivatives with metal ions results in complexes with higher antibacterial activities than their parent ligands, indicating their potential in biomedical applications (Prathima et al., 2010). These reactions underscore the compound's chemical versatility and its relevance in creating pharmacologically active materials.
Wissenschaftliche Forschungsanwendungen
Catalytic Activity and Redox States
- A study found that certain galactose oxidase models showed enhanced catalytic activity and stabilized redox states when based on transition metal S-methylisothiosemicarbazonates with -SR groups. These complexes demonstrated marked stabilization of phenoxyl radicals and showed high efficiency in selective oxidations of alcohols (Arion et al., 2013).
Optical Studies of Metal Complexes
- Research on 3,4-dimethoxy benzaldehyde hydrazone metal complexes focused on synthesizing and conducting optical studies. The study confirmed various geometric structures for these complexes and estimated properties like the energy gap, absorption coefficient, and optical conductivity (Mekkey et al., 2020).
Molecular Crystal Structure
- A novel method for synthesizing 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine was discovered, providing insights into its crystal structure and molecular characteristics (Maru & Shah, 2013).
Spectral, Magnetic, and Biocidal Studies
- Copper(II) and zinc(II) complexes with certain semicarbazones were synthesized and characterized, providing insights into their spectral, magnetic, biocidal screening, DNA binding, and photocleavage properties. These studies contribute to understanding the biopotential of such complexes (Raman et al., 2010).
Antibacterial Activities of Hydrazone Compounds
- A study on the synthesis, structure, and antibacterial activities of hydrazone compounds derived from 4-dimethylaminobenzohydrazide indicated their effectiveness against various bacterial strains (He & Xue, 2021).
Eigenschaften
IUPAC Name |
1-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-24-14-8-11(13(20(22)23)9-15(14)25-2)10-17-19-16(21)18-12-6-4-3-5-7-12/h3-10H,1-2H3,(H2,18,19,21)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEXGWXACDDKOY-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC(=O)NC2=CC=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/NC(=O)NC2=CC=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5,7-trimethyl-2-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5601659.png)
![3-(2-ethylbutyl)-8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5601673.png)
![2-ethoxy-4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B5601679.png)
![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide](/img/structure/B5601684.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601692.png)
![benzyl [3-oxo-3-(2-oxo-1-imidazolidinyl)propyl]carbamate](/img/structure/B5601705.png)
![4-(1-azepanyl)-6-methoxy-N-[3-(4-morpholinyl)propyl]-1,3,5-triazin-2-amine](/img/structure/B5601709.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5601713.png)
![4-{[(2-phenylethyl)amino]carbonyl}nicotinic acid](/img/structure/B5601721.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-furylmethylene)acetohydrazide](/img/structure/B5601727.png)
![ethyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5601733.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5601735.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5601744.png)
